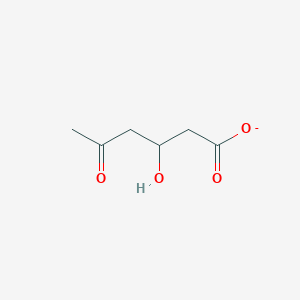

3-Hydroxy-5-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O4- |

|---|---|

Molecular Weight |

145.13 g/mol |

IUPAC Name |

3-hydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)/p-1 |

InChI Key |

APWDZEIBFNZVND-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CC(CC(=O)[O-])O |

Synonyms |

3-hydroxy-5-ketohexanoic acid 3-hydroxy-5-oxohexanoate 3-hydroxy-5-oxohexanoic acid |

Origin of Product |

United States |

Biological Metabolism and Pathways Involving 3 Hydroxy 5 Oxohexanoate

Central Role in Carbon and Energy Metabolism

3-Hydroxy-5-oxohexanoate is a key metabolic intermediate that connects the degradation of plant-derived polyphenols, such as flavonoids and tannins, with the central carbon and energy metabolism of certain anaerobic bacteria. asm.orgresearchgate.netresearchgate.net Phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a common breakdown product of these complex aromatic compounds, is utilized by various bacteria as a source of carbon and energy. asm.orgresearchgate.netresearchgate.netresearchgate.net The pathway for phloroglucinol degradation proceeds through this compound, which is then further catabolized into molecules that can enter mainstream metabolic routes. asm.orgresearchgate.net

In several studied bacterial pathways, the degradation of this compound ultimately yields fundamental metabolic precursors like acetyl-CoA, acetate (B1210297), and butyrate (B1204436). asm.orgresearchgate.netnih.gov For instance, in Collinsella sp. zg1085, the breakdown of (S)-3-hydroxy-5-oxohexanoate leads to the formation of acetyl-CoA and CO2. researchgate.netresearchgate.netasm.org Acetyl-CoA is a pivotal molecule that can be completely oxidized in the citric acid cycle for energy production or utilized in a wide range of biosynthetic processes, including the synthesis of fatty acids. Similarly, the production of short-chain fatty acids like acetate and butyrate from this pathway represents a form of energy conservation for the bacterium. asm.orgresearchgate.net In some bacteria, such as Pelobacter acidigallici, the fermentation of phloroglucinol via this compound can result in the generation of ATP through substrate-level phosphorylation. asm.org

Biosynthetic Routes to this compound

The primary and most well-documented biosynthetic route to this compound is through the initial stages of the anaerobic degradation of phloroglucinol. While this is part of a catabolic pathway, the formation of this compound is a distinct biosynthetic step that creates the substrate for subsequent energy-yielding reactions.

Enzymatic Formation Mechanisms

The formation of this compound is an enzymatic process involving the hydrolytic cleavage of a cyclic precursor. nih.govunesp.br In anaerobic bacteria that metabolize phloroglucinol, the aromatic ring is first reduced to a non-aromatic cyclic intermediate. researchgate.netportlandpress.com This intermediate then undergoes ring-opening to yield the linear six-carbon chain of this compound.

Specifically, the reaction is a retro-Claisen C-C cleavage of dihydrophloroglucinol (B1214295). nih.gov This hydrolytic ring cleavage is catalyzed by the enzyme Dihydrophloroglucinol Cyclohydrolase (DPGC). researchgate.netresearchgate.netnih.gov In many cases, the product is the stereospecific (S)-3-hydroxy-5-oxohexanoate. researchgate.netresearchgate.net The reaction involves the addition of a water molecule to break the carbon-carbon bond in the cyclic precursor, thus forming the linear keto-hydroxy acid.

Precursor Molecules and Substrate Specificities

The direct precursor for the biosynthesis of this compound in this pathway is dihydrophloroglucinol (5-hydroxy-1,3-cyclohexanedione). nih.govportlandpress.com Dihydrophloroglucinol is itself formed from the reduction of phloroglucinol, a reaction catalyzed by an NADPH-dependent phloroglucinol reductase (PGR). researchgate.netportlandpress.com

The enzyme responsible for the synthesis of this compound, Dihydrophloroglucinol Cyclohydrolase (DPGC), exhibits specificity for its substrate, dihydrophloroglucinol. Studies on the phloroglucinol reductase (PGR) from Rubrivivax gelatinosus have shown remarkable specificity for phloroglucinol, with negligible activity towards similar compounds like orcinol, resorcinol, and other trihydroxylated benzene (B151609) derivatives. portlandpress.com This high substrate specificity of the initial enzyme in the pathway ensures that the correct precursor, dihydrophloroglucinol, is generated for the subsequent synthesis of this compound by DPGC.

Catabolic Pathways and Degradation of this compound

Once formed, this compound is channeled into catabolic pathways that break it down into smaller, energy-rich molecules. The specific route of degradation can vary between different bacterial species.

In one well-characterized pathway found in bacteria like Clostridium scatologenes, (S)-3-hydroxy-5-oxohexanoate is first oxidized by an NAD(P)+-dependent dehydrogenase to form 3,5-dioxohexanoate (also known as triacetate). researchgate.netnih.gov This intermediate is then cleaved by a specific acetyl-CoA-dependent lyase into acetoacetate (B1235776) and acetoacetyl-CoA, which are key intermediates in butyrate fermentation. researchgate.netnih.gov

A different catabolic route has been identified in Collinsella sp. zg1085. In this bacterium, (S)-3-hydroxy-5-oxohexanoate is cleaved by a newly discovered aldolase (B8822740), (S)-3-hydroxy-5-oxohexanoate aldolase (HOHA), to produce malonate semialdehyde and acetone. researchgate.netresearchgate.net The malonate semialdehyde is then converted to acetyl-CoA and CO2 by a NADP+-dependent malonate-semialdehyde dehydrogenase. researchgate.netresearchgate.net

Phloroglucinol Degradation Pathway Intermediacy

As established, this compound is a cornerstone intermediate in the anaerobic degradation of phloroglucinol. asm.orgresearchgate.netresearchgate.netnih.govnih.gov This pathway is significant in anoxic environments like the gut microbiome and certain soils, where it contributes to the breakdown of abundant plant polyphenols. asm.orgresearchgate.net The pathway allows anaerobic bacteria to utilize the carbon skeleton of the phloroglucinol ring as a nutrient source. asm.orgresearchgate.net The conversion of the cyclic phloroglucinol to the linear this compound is the key ring-cleavage step that opens up the molecule for further metabolism through pathways resembling beta-oxidation. nih.gov

The enzyme Dihydrophloroglucinol Cyclohydrolase (DPGC) is central to the formation of this compound from dihydrophloroglucinol. researchgate.netresearchgate.net DPGC belongs to the "cyclase" family of enzymes and catalyzes a key retro-Claisen carbon-carbon bond cleavage. nih.gov This hydrolytic reaction opens the dihydrophloroglucinol ring to form (S)-3-hydroxy-5-oxohexanoate. researchgate.net

Studies have shown that DPGC is a Mn2+-dependent enzyme. researchgate.netresearchgate.net The presence of the divalent manganese cation is crucial for its catalytic activity. The catalysis by DPGC represents the committed step in the degradation of the six-carbon ring structure derived from phloroglucinol, leading to a linear intermediate that can be readily processed by subsequent enzymes in the catabolic pathway. researchgate.netresearchgate.net

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Abbreviation | Function | Organism(s) |

| Phloroglucinol Reductase | PGR | Reduces phloroglucinol to dihydrophloroglucinol | Clostridium scatologenes, Collinsella sp. zg1085, Pelobacter acidigallici, Eubacterium oxidoreducens |

| Dihydrophloroglucinol Cyclohydrolase | DPGC | Catalyzes the hydrolytic ring-opening of dihydrophloroglucinol to form (S)-3-hydroxy-5-oxohexanoate | Clostridium scatologenes, Collinsella sp. zg1085, Pelobacter acidigallici, Eubacterium oxidoreducens |

| (S)-3-hydroxy-5-oxohexanoate dehydrogenase | TfD | Oxidizes (S)-3-hydroxy-5-oxohexanoate to 3,5-dioxohexanoate (triacetate) | Clostridium scatologenes |

| Triacetate Acetoacetate-Lyase | TAL | Cleaves 3,5-dioxohexanoate into acetoacetate and acetoacetyl-CoA | Clostridium scatologenes |

| (S)-3-hydroxy-5-oxohexanoate aldolase | HOHA | Cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone | Collinsella sp. zg1085 |

| Malonate-semialdehyde dehydrogenase | MSDH | Converts malonate semialdehyde to acetyl-CoA and CO2 | Collinsella sp. zg1085 |

Table 2: Metabolic Pathways Involving this compound

| Pathway | Key Intermediate | Precursor | End Products | Bacterial Examples |

| Phloroglucinol Degradation (Clostridial type) | 3,5-dioxohexanoate | (S)-3-hydroxy-5-oxohexanoate | Acetoacetate, Acetoacetyl-CoA | Clostridium scatologenes |

| Phloroglucinol Degradation (Collinsella type) | Malonate semialdehyde | (S)-3-hydroxy-5-oxohexanoate | Acetone, Acetyl-CoA, CO2 | Collinsella sp. zg1085 |

| Phloroglucinol Degradation (General) | This compound | Dihydrophloroglucinol | Acetate, Butyrate | Eubacterium oxidoreducens, Pelobacter acidigallici |

Role of (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

(S)-3-Hydroxy-5-oxohexanoate dehydrogenase, also known as TfD (triacetate-forming dehydrogenase), is a key enzyme in the anaerobic degradation pathway of phloroglucinol in several bacteria. asm.orgasm.org This enzyme catalyzes the NAD(P)+-dependent oxidation of (S)-3-hydroxy-5-oxohexanoate to produce 3,5-dioxohexanoate, a compound commonly referred to as triacetate or triacetic acid (TAA). asm.orgresearchgate.netuni-konstanz.deasm.org The reaction is stereospecific for the (S)-enantiomer of this compound. asm.orgnih.gov

In organisms like Pelobacter acidigallici and Clostridium scatologenes, TfD is a crucial component of a gene cluster that enables the utilization of phloroglucinol as a source of carbon and energy. asm.orguni-konstanz.de The pathway involves the initial conversion of dihydrophloroglucinol to (S)-3-hydroxy-5-oxohexanoate, which is then acted upon by TfD. asm.orgportlandpress.com The product, triacetate, is subsequently cleaved to generate central metabolic intermediates like acetoacetate and acetoacetyl-CoA. portlandpress.com While TfD shares functional similarities with the 3-hydroxyacyl-CoA dehydrogenase family, it notably lacks the conserved residues required for binding the CoA moiety of the substrate, highlighting its specificity for the free acid form. asm.orgnih.gov

| Substrate | Enzyme | Product | Cofactor | Found In |

|---|---|---|---|---|

| (S)-3-Hydroxy-5-oxohexanoate | (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD) | 3,5-Dioxohexanoate (Triacetate) | NAD(P)+ | Pelobacter acidigallici, Clostridium scatologenes |

This compound Aldolase (HOHA)-Dependent Cleavage Mechanisms

A novel metabolic pathway for phloroglucinol degradation, distinct from the TfD-dependent route, has been identified in the bacterium Collinsella sp. zg1085. researchgate.netnih.gov This pathway utilizes a newly discovered enzyme, (S)-3-hydroxy-5-oxohexanoate aldolase (HOHA), which is a homolog of deoxyribose-5-phosphate aldolase. nih.gov

In this mechanism, (S)-3-hydroxy-5-oxohexanoate, formed from the ring opening of dihydrophloroglucinol, is directly cleaved by HOHA. asm.orgresearchgate.net The aldol (B89426) cleavage reaction yields two products: malonate semialdehyde and acetone. researchgate.netnih.govpatsnap.com This represents a significant variation in the breakdown of the six-carbon intermediate, bypassing the oxidation step to triacetate seen in other bacteria. nih.gov The subsequent metabolism in the Collinsella pathway involves the conversion of malonate semialdehyde to acetyl-CoA and CO2 by a NADP+-dependent malonate-semialdehyde dehydrogenase. researchgate.netnih.gov

Intermediates and End Products (e.g., Triacetate, Acetate, Butyrate, Acetone, Malonate Semialdehyde)

The degradation of this compound proceeds through different routes depending on the organism and the enzymatic machinery present, leading to a variety of intermediates and end products.

In the pathway involving (S)-3-hydroxy-5-oxohexanoate dehydrogenase (TfD) , the primary intermediate is triacetate (3,5-dioxohexanoic acid). uni-konstanz.deasm.org This six-carbon diketo acid is then typically activated with coenzyme A and cleaved by subsequent enzymes. uni-konstanz.de In fermentative bacteria like Eubacterium oxidoreducens and various Clostridia, this pathway ultimately yields short-chain fatty acids, primarily acetate and butyrate , as the major end products. portlandpress.comasm.orgnih.gov

Conversely, in the HOHA-dependent pathway found in Collinsella sp., the direct cleavage of (S)-3-hydroxy-5-oxohexanoate produces malonate semialdehyde and acetone . asm.orgresearchgate.netnih.gov Malonate semialdehyde is further metabolized to acetyl-CoA, a central intermediate in energy metabolism. researchgate.net

| Pathway | Key Enzyme | Primary Products of Cleavage | Final End Products | Example Organisms |

|---|---|---|---|---|

| Dehydrogenase-dependent | TfD | Triacetate (3,5-Dioxohexanoate) | Acetate, Butyrate | Eubacterium oxidoreducens, Pelobacter acidigallici |

| Aldolase-dependent | HOHA | Malonate Semialdehyde, Acetone | Acetyl-CoA, Acetone | Collinsella sp. zg1085 |

Gallate Degradation Pathway Intermediacy

This compound is a crucial intermediate in the anaerobic catabolism of gallic acid (gallate), a common plant-derived polyphenol. asm.orgnih.govfrontiersin.org In organisms such as Eubacterium oxidoreducens and Pelobacter acidigallici, the degradation pathway begins with the decarboxylation of gallate to pyrogallol (B1678534). uni-konstanz.defrontiersin.org Pyrogallol is then converted to phloroglucinol. uni-konstanz.de

The core aromatic ring of phloroglucinol is subsequently reduced by an NADPH-dependent phloroglucinol reductase to form dihydrophloroglucinol. uni-konstanz.deasm.org The crucial ring-cleavage step is a hydrolytic reaction that opens the dihydrophloroglucinol ring to form the linear six-carbon compound, this compound. uni-konstanz.deasm.orgnih.govcsic.es From this point, the molecule enters the degradation pathways described previously, ultimately being fermented to products like acetate and butyrate. asm.orgcsic.es This metabolic sequence is also relevant in the breakdown of more complex polyphenols, such as epigallocatechin-3-gallate (EGCG), by human gut microbiota, where gallate and phloroglucinol are key degradation intermediates. acs.org

Involvement in Beta-Oxidation-like Processes

Following its formation from ring cleavage, this compound is catabolized through a series of reactions that bear a resemblance to the beta-oxidation of fatty acids. asm.orgnih.gov In the pathway described for Eubacterium oxidoreducens, the six-carbon acid is cleaved into smaller units, yielding 3-hydroxybutyryl-coenzyme A. asm.orgnih.gov This process ultimately results in the formation of acetate and butyrate. nih.gov

Similarly, in Pelobacter acidigallici, after the oxidation of this compound to triacetic acid and its activation by CoA, the breakdown proceeds via two subsequent β-ketothiolase reactions, which are characteristic of the final step in each cycle of beta-oxidation. uni-konstanz.de These reactions cleave the six-carbon backbone into three molecules of acetyl-CoA. uni-konstanz.de This demonstrates how anaerobic bacteria have adapted a beta-oxidation-like strategy to process the linear carbon chain derived from the breakdown of aromatic rings.

Integration into Broader Metabolic Networks

Linkages with Fatty Acid Synthesis and Metabolism

The degradation of this compound is tightly integrated with central carbon metabolism, particularly fatty acid metabolism. This link is established through its breakdown products, which serve as key precursors and intermediates in both fatty acid synthesis and catabolism.

The primary product from both the TfD and HOHA pathways is acetyl-CoA . uni-konstanz.deresearchgate.net Acetyl-CoA is a critical metabolic hub; it is the fundamental two-carbon building block for the de novo synthesis of fatty acids. mdpi.com High levels of acetyl-CoA can promote its utilization for lipid synthesis. mdpi.com Therefore, the catabolism of aromatic compounds via this compound directly fuels the pool of precursors available for creating fatty acids.

Furthermore, in fermentative bacteria, the end products include acetate and butyrate , which are short-chain fatty acids (SCFAs). asm.orgasm.org These SCFAs are not only end products but also vital metabolites that can be activated to their respective acyl-CoA forms and enter various metabolic pathways, including being used as energy sources or for the elongation of other fatty acids. The production of SCFAs and acetyl-CoA from polyphenols via the this compound intermediate allows bacteria to convert complex plant polymers into energy and essential cellular components. asm.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-Hydroxy-5-oxohexanoate |

| 3-Hydroxy-5-oxohexanoic acid |

| 3,5-Dioxohexanoate |

| 3,5-Dioxohexanoic acid |

| Triacetate / Triacetic acid |

| Malonate Semialdehyde |

| Acetone |

| Acetate |

| Butyrate |

| Acetyl-CoA |

| Acetoacetate |

| Acetoacetyl-CoA |

| 3-Hydroxybutyryl-coenzyme A |

| Gallate / Gallic acid |

| Pyrogallol |

| Phloroglucinol |

| Dihydrophloroglucinol |

| Epigallocatechin-3-gallate (EGCG) |

| Coenzyme A |

Connections to Amino Acid Metabolism

While this compound is not a direct intermediate in the primary synthesis or degradation pathways of most common amino acids, it shares structural and metabolic similarities with compounds involved in amino acid metabolism. A notable connection exists through the degradation pathway of the essential amino acid L-lysine. An intermediate in lysine (B10760008) degradation is (S)-5-Amino-3-oxohexanoate, a structurally related compound. hmdb.ca This molecule is a substrate for the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase in the lysine degradation pathway. hmdb.ca

Furthermore, indirect links can be observed through the metabolism of aromatic amino acids. For instance, phenylacetate (B1230308) is an endogenous product of phenylalanine metabolism in mammals. cambridge.org The broader metabolic pathways that process aromatic structures, such as the phloroglucinol pathway where this compound is a key intermediate, share enzymatic strategies with the breakdown of aromatic amino acids. cambridge.orguni-konstanz.de

Presence and Function in Microbial Metabolomes (e.g., Escherichia coli, gut bacteria)

This compound is a significant metabolite within various microbial metabolomes, from common laboratory strains to crucial members of the gut microbiota. nih.govecmdb.ca Its primary role in these organisms is often associated with the anaerobic degradation of aromatic compounds, particularly polyphenols and trihydroxybenzenes, which are abundant in plant matter and soil. nih.gov

In the well-studied bacterium Escherichia coli (strain K12, MG1655), this compound has been identified as a native metabolite. nih.gov Its metabolic context in E. coli is linked to pathways such as aminobenzoate degradation. ecmdb.cafrontiersin.org

The compound is a central intermediate in the phloroglucinol degradation pathway utilized by several strictly anaerobic bacteria. uni-konstanz.de In organisms like Pelobacter acidigallici and Clostridium scatologenes , phloroglucinol (a breakdown product of flavonoids and tannins) is first reduced to dihydrophloroglucinol. uni-konstanz.denih.gov This ring structure is then hydrolytically cleaved to form this compound. uni-konstanz.denih.gov Subsequently, an NAD(P)⁺-dependent dehydrogenase oxidizes this compound to 3,5-dioxohexanoate (triacetic acid), which is further broken down to generate energy and cellular carbon, typically in the form of acetyl-CoA. uni-konstanz.denih.gov

Studies of the gut microbiome have highlighted the presence of this compound and its generating pathways in various bacteria. The gut microorganism Eubacterium oxidoreducens is known to convert gallate and phloroglucinol into this compound. cambridge.orgcambridge.org Bioinformatic analyses have revealed that the gene cluster responsible for phloroglucinol degradation via this intermediate is present in a diverse range of gut bacteria, including Eubacterium ramulus and Faecalibacterium plautii . nih.gov The presence and concentration of this metabolite can be influenced by diet; for example, studies in older hens showed that supplementation with yeast β-glucan altered the intestinal metabolome, including the levels of this compound, which was mapped to the aminobenzoate degradation pathway. frontiersin.org

Table 1: Role of this compound in Microbial Metabolism

| Microorganism | Metabolic Pathway | Precursor(s) | Subsequent Product | Reference(s) |

| Escherichia coli | Aminobenzoate Degradation | Anthranilate, 4-Aminobenzoate | - | ecmdb.cafrontiersin.org |

| Pelobacter acidigallici | Phloroglucinol Degradation | Dihydrophloroglucinol | 3,5-Dioxohexanoate | uni-konstanz.de |

| Clostridium scatologenes | Phloroglucinol Degradation | Dihydrophloroglucinol | 3,5-Dioxohexanoate (Triacetate) | nih.gov |

| Eubacterium oxidoreducens | Polyphenol Degradation | Gallate, Phloroglucinol | - | cambridge.orgcambridge.org |

| Various Gut Bacteria | Aminobenzoate Degradation | Aminobenzoates | - | frontiersin.org |

Mammalian Metabolic Context (e.g., Mouse Metabolite Studies)

In mammals, this compound is not considered a central metabolite of primary energy pathways. However, recent metabolomic studies have detected its presence in mammalian tissues, suggesting it plays a role in specific metabolic contexts, particularly under conditions of metabolic stress. biorxiv.org

A global trans-omics study investigating metabolic regulation in the skeletal muscle of wild-type and obese (ob/ob) mice identified this compound as a relevant metabolite. biorxiv.org The study found that during starvation, the levels of this compound were altered, pointing to its involvement in the metabolic adaptations to nutrient deprivation. biorxiv.org The dysregulation observed in the ob/ob mice, which exhibit metabolic inflexibility, suggests that this compound may be part of a network of metabolites that lose their responsiveness to physiological cues in obesity-related metabolic syndrome. biorxiv.org

Enzymatically, there are close relationships between the microbial enzymes that process this compound and certain mammalian enzymes. The microbial (S)-3-hydroxy-5-oxohexanoate dehydrogenases are homologous to mammalian 3-hydroxyacyl-CoA dehydrogenases, which are crucial for fatty acid β-oxidation and the metabolism of ketone bodies like (R)-3-hydroxybutyrate. researchgate.netasm.org (S)-3-hydroxybutyrate itself is recognized as a mammalian metabolic marker. researchgate.netasm.org This enzymatic homology suggests that while the specific substrate may differ, the underlying catalytic mechanisms are conserved, and mammals possess the enzymatic machinery capable of acting on similar hydroxyacid structures.

Table 2: Findings on this compound in Mammalian Studies

| Study Context | Organism/Model | Tissue/Fluid | Key Finding | Reference(s) |

| Metabolic Dysregulation | Mouse (ob/ob) | Skeletal Muscle | Identified as a metabolite whose regulation is altered during starvation, indicating a role in metabolic inflexibility associated with obesity. | biorxiv.org |

| Enzymatic Homology | Mammals (general) | Mitochondria / Cytosol | Mammalian hydroxyacid dehydrogenases are homologous to microbial enzymes that metabolize this compound. | asm.org |

Enzymatic Machinery and Reaction Mechanisms

Characterization of Enzymes Governing 3-Hydroxy-5-oxohexanoate Metabolism

The breakdown of phloroglucinol (B13840) in anaerobic bacteria leads to the formation of this compound, a critical intermediate. The subsequent metabolism of this compound is carried out by a dedicated set of enzymes, each with a specific catalytic function.

Dihydrophloroglucinol (B1214295) Cyclohydrolase (DPGC) is a pivotal enzyme in the anaerobic degradation pathway of phloroglucinol. It is responsible for the hydrolytic ring cleavage of dihydrophloroglucinol. This reaction results in the formation of the linear C6 compound, (S)-3-hydroxy-5-oxohexanoate. asm.org In several bacterial species, including Collinsella sp. zg1085 and Clostridium scatologenes, this enzymatic activity has been identified as being dependent on the presence of manganese ions (Mn²⁺). asm.org

The reaction catalyzed by DPGC is a crucial step that converts the cyclic precursor into an aliphatic chain, priming it for subsequent oxidation and cleavage reactions. This enzymatic step is a key component of the metabolic route that enables certain anaerobic bacteria to utilize polyphenolic compounds like flavonoids and tannins as carbon and energy sources, in which phloroglucinol is a common intermediate. asm.orgresearchgate.net

Table 1: Characteristics of Dihydrophloroglucinol Cyclohydrolase (DPGC)

| Feature | Description |

| Enzyme Name | Dihydrophloroglucinol Cyclohydrolase |

| Abbreviation | DPGC |

| Substrate | Dihydrophloroglucinol |

| Product | (S)-3-hydroxy-5-oxohexanoate |

| Reaction Type | Hydrolytic ring cleavage |

| Cofactor | Mn²⁺ |

| Metabolic Pathway | Anaerobic phloroglucinol degradation |

Following the formation of (S)-3-hydroxy-5-oxohexanoate, the next catalytic step is mediated by (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD). This enzyme catalyzes the oxidation of the hydroxyl group at the C3 position of (S)-3-hydroxy-5-oxohexanoate. The product of this reaction is 3-keto-5-oxohexanoate, also known as triacetate. asm.orgresearchgate.net

Table 2: Properties of (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase (TfD)

| Feature | Description |

| Enzyme Name | (S)-3-Hydroxy-5-oxohexanoate Dehydrogenase |

| Abbreviation | TfD |

| Substrate | (S)-3-hydroxy-5-oxohexanoate |

| Product | 3-keto-5-oxohexanoate (triacetate) |

| Reaction Type | Oxidation |

| Stereoselectivity | Specific for the (S)-isomer |

| Cofactor | NAD⁺/NADP⁺ (Preference for NAD⁺ in some species) |

In a variant of the phloroglucinol degradation pathway observed in bacteria such as Collinsella sp. zg1085, the cleavage of (S)-3-hydroxy-5-oxohexanoate is catalyzed by a newly identified aldolase (B8822740), termed this compound Aldolase (HOHA). asm.orgnih.gov This enzyme is a homolog of deoxyribose-5-phosphate aldolase. asm.org

The primary role of HOHA in this pathway is to perform a retro-aldol cleavage of (S)-3-hydroxy-5-oxohexanoate. This reaction breaks the carbon-carbon bond between C3 and C4, yielding two smaller molecules: malonate semialdehyde and acetone. asm.orgnih.gov This cleavage step is a departure from the pathway observed in other bacteria where a dehydrogenase acts first. The retro-aldol mechanism is a common strategy in metabolism for breaking down larger carbon skeletons. While the primary described function in this pathway is cleavage, aldolases are known to catalyze reversible reactions, meaning HOHA could theoretically catalyze the aldol (B89426) condensation of malonate semialdehyde and acetone to form this compound, although the physiological relevance of the condensation reaction in this context is not established.

Table 3: Function of this compound Aldolase (HOHA)

| Feature | Description |

| Enzyme Name | This compound Aldolase |

| Abbreviation | HOHA |

| Substrate | (S)-3-hydroxy-5-oxohexanoate |

| Products | Malonate semialdehyde and Acetone |

| Reaction Type | Retro-aldol cleavage |

| Metabolic Pathway | Aldolase-dependent phloroglucinol degradation |

The metabolic fate of the products derived from this compound breakdown is linked to central metabolic pathways through the action of other enzymes. For instance, in pathways that produce acetoacetyl-CoA, this intermediate can be further metabolized in the butyrate (B1204436) fermentation pathway.

Butyryl-CoA:acetate (B1210297) CoA transferase is a key enzyme in the production of butyrate in many anaerobic bacteria. biorxiv.orgfrontiersin.orgasm.org It catalyzes the transfer of the CoA moiety from butyryl-CoA to an external acetate molecule. This reaction yields butyrate and acetyl-CoA. biorxiv.orgfrontiersin.orgnih.gov The acetyl-CoA produced can then re-enter central metabolism.

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid synthesis. wikipedia.org It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgfrontiersin.orgquora.com Malonyl-CoA serves as the primary building block for the elongation of fatty acid chains. wikipedia.org In the context of this compound metabolism, the acetyl-CoA generated from its breakdown can be channeled into fatty acid biosynthesis via the action of ACC.

This compound Aldolase (HOHA)

Structural Biology and Mechanistic Insights of Key Enzymes

The metabolic conversion of this compound is primarily orchestrated by a specialized set of enzymes found in anaerobic bacteria, such as Clostridium scatologenes and Collinsella sp. These enzymes are part of a dedicated gene cluster that ensures the efficient breakdown of phloroglucinol-derived compounds. nih.govnih.govnih.gov The core enzymes involved are dihydrophloroglucinol cyclohydrolase (DPGC), which produces (S)-3-hydroxy-5-oxohexanoate, and subsequently, an (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase that acts upon it. nih.govnih.govnih.gov

Active Site Analysis and Catalytic Residues

Dihydrophloroglucinol Cyclohydrolase (DPGC): The enzymatic ring opening of dihydrophloroglucinol to form (S)-3-hydroxy-5-oxohexanoate is catalyzed by DPGC. This enzyme is dependent on a manganese ion (Mn²⁺) for its catalytic activity. While detailed crystal structures are still emerging, analysis of homologous enzymes suggests that the active site coordinates the Mn²⁺ ion, which in turn activates a water molecule for a nucleophilic attack on the substrate. The precise catalytic residues involved in this process are a key area of research, with conserved histidine and aspartate residues being likely candidates for coordinating the metal cofactor and participating in proton transfer.

(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase: This enzyme, a member of the 3-hydroxyacyl-CoA dehydrogenase family, is responsible for the oxidation of (S)-3-hydroxy-5-oxohexanoate. nih.gov The active site of these dehydrogenases typically contains a highly conserved catalytic triad, often composed of histidine, aspartate, and tyrosine residues. The histidine and aspartate residues work in concert to act as a general base, abstracting a proton from the hydroxyl group of the substrate. The subsequent transfer of a hydride ion to the NAD(P)⁺ cofactor is facilitated by the surrounding amino acid environment. While the specific residues for the dehydrogenase acting on (S)-3-hydroxy-5-oxohexanoate are yet to be definitively characterized through site-directed mutagenesis, comparisons with homologous structures provide a strong predictive model for its catalytic mechanism.

Triacetate Acetoacetate-Lyase and Aldolases: Following the dehydrogenase step, the resulting β-keto acid is cleaved. In some bacteria, this is carried out by triacetate acetoacetate-lyase. nih.govnih.gov In others, like Collinsella sp., a newly identified aldolase (HOHA) cleaves (S)-3-hydroxy-5-oxohexanoate directly into malonate semialdehyde and acetone. nih.gov Aldolases typically utilize a lysine (B10760008) residue in their active site to form a Schiff base intermediate with the substrate, facilitating the carbon-carbon bond cleavage.

| Enzyme | Cofactor/Key Feature | Putative Catalytic Residues |

| Dihydrophloroglucinol Cyclohydrolase (DPGC) | Mn²⁺ | Conserved His, Asp residues |

| (S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase | NAD(P)⁺ | Catalytic triad (e.g., His, Asp, Tyr) |

| Triacetate Acetoacetate-Lyase / Aldolase (HOHA) | Schiff base formation | Catalytic Lys residue |

Substrate Binding and Conformational Changes

The binding of this compound and related substrates to their respective enzymes is a highly specific process that often induces conformational changes in the protein structure.

For (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase , the binding of the NAD(P)⁺ cofactor is typically the first step, followed by the entry of the hydroxy acid substrate. nih.gov Isothermal titration calorimetry studies on homologous dehydrogenases have shown a strict order of binding, with the cofactor binding inducing a conformational change that creates a competent binding site for the substrate. nih.gov The substrate is oriented within the active site through a series of hydrogen bonds and hydrophobic interactions, positioning the hydroxyl group and the target carbon atom for catalysis.

In the case of aldolases , substrate binding into the active site pocket leads to the formation of the critical Schiff base intermediate with a key lysine residue. This covalent attachment correctly orients the substrate for the subsequent retro-aldol cleavage. The release of the products then allows the enzyme to return to its original conformation, ready for another catalytic cycle. While specific structural data on the conformational changes of the enzymes metabolizing this compound are still limited, the well-studied mechanisms of their respective enzyme families provide a solid framework for understanding these dynamic processes.

Genetic Regulation of Enzyme Expression

The enzymes involved in the degradation of this compound are encoded by genes that are typically organized into a functional gene cluster. nih.govnih.gov This co-localization allows for the coordinated regulation of their expression, ensuring that the entire metabolic pathway is activated only when the substrate, phloroglucinol, is present.

Bioinformatic analyses have revealed the presence of these gene clusters in a diverse range of gut and environmental bacteria, including species of Clostridium, Collinsella, Mesorhizobium, and Mycobacterium. nih.govnih.gov The presence of the gene cluster in bacteria known to degrade flavonoids suggests a broader ecological role in the breakdown of plant-derived compounds. nih.gov

The regulation of these biosynthetic gene clusters is often complex, involving both global and pathway-specific regulatory proteins. mdpi.com In many cases, the expression of such clusters is controlled by transcriptional regulators that bind to specific DNA sequences in the promoter regions of the operon. nih.gov The presence of the substrate or a downstream metabolite often acts as an inducer, binding to a repressor protein and causing it to dissociate from the DNA, thereby allowing transcription to proceed. This mechanism of de-repression is a common strategy for controlling catabolic pathways. nih.gov

In the context of phloroglucinol degradation, it has been observed that the enzymes of this pathway are induced by the presence of phloroglucinol. nih.gov This suggests the existence of a regulatory protein that senses the presence of phloroglucinol or a subsequent metabolite, and in response, activates the transcription of the gene cluster encoding dihydrophloroglucinol cyclohydrolase, (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, and the associated lyase/aldolase.

| Gene Cluster Presence in Various Genera |

| Clostridium |

| Collinsella |

| Mesorhizobium |

| Mycobacterium |

| Eubacterium |

| Flavonifractor |

| Rubrivivax |

| Archaeoglobus |

Biotechnological Applications and Engineered Biosynthesis

Microbial Production of 3-Hydroxy-5-oxohexanoate and its Derivatives

Microorganisms are increasingly harnessed as cellular factories for the synthesis of valuable chemical compounds. The production of this compound and its derivatives is an area of active investigation, with a focus on developing efficient and scalable bioprocesses. acs.org

Recombinant Expression Systems (e.g., E. coli)

Escherichia coli (E. coli) is a widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govresearchgate.net It has been successfully engineered to produce derivatives of this compound. For instance, recombinant E. coli cells expressing carbonyl reductases and glucose dehydrogenases have been developed for the efficient production of key chiral intermediates. nih.govresearchgate.netgoogle.com This co-expression strategy allows for the regeneration of necessary cofactors like NADH or NADPH, which is often a limiting factor in biocatalytic reductions. nih.gov

One notable application is the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for the cholesterol-lowering drug rosuvastatin, from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. nih.govresearchgate.net By co-expressing a carbonyl reductase and a glucose dehydrogenase in E. coli, researchers have achieved high yields and enantiomeric excess of the desired product. nih.gov Similarly, engineered E. coli expressing a mutant alcohol dehydrogenase from Lactobacillus kefir has been used for the highly efficient synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. researchgate.netnih.gov

The utility of E. coli is further demonstrated in the production of other chiral intermediates. Genes for enzymes like halohydrin dehydrogenase, ketoreductase, and formate (B1220265) dehydrogenase have been cloned into E. coli to facilitate the synthesis of compounds such as ethyl (S)-4-chloro-3-hydroxybutyric acid derivatives. nih.gov

Metabolic Engineering Strategies for Enhanced Yields

To improve the production efficiency of this compound and its derivatives in microbial hosts, various metabolic engineering strategies are employed. These strategies aim to channel metabolic flux towards the desired product and overcome cellular limitations.

A key strategy is the co-expression of enzymes for cofactor regeneration. nih.govrsc.org Carbonyl reductases and alcohol dehydrogenases, the primary enzymes for producing these chiral hydroxy esters, are dependent on cofactors like NADPH or NADH. nih.govtudelft.nl To avoid the costly addition of these cofactors to the reaction medium, a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is often co-expressed. nih.govnih.gov GDH utilizes glucose to regenerate NADPH/NADH, while FDH uses formate. nih.govnih.gov This coupled-enzyme system significantly improves the economic viability of the bioprocess.

Another critical strategy is the use of fed-batch fermentation. nih.govnih.gov Substrate inhibition and the poor aqueous stability of some precursors can limit the efficiency of the bioconversion. nih.gov A fed-batch approach, where the substrate is added incrementally throughout the fermentation, helps to maintain a low, non-inhibitory substrate concentration, leading to higher product yields. nih.govnih.gov For example, a fed-batch strategy was successfully used to increase the production of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to 100 g/L. nih.gov Similarly, for the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a substrate fed-batch strategy increased the substrate concentration to 400 g/L, resulting in a product yield of 98.5% and a space-time yield of 1,182.3 g L⁻¹ day⁻¹, the highest reported for such a system. nih.gov

Further metabolic engineering can involve the modification of the host's central metabolism to increase the precursor supply. For the production of 3-hydroxypropionic acid (3-HP), a related valuable chemical, strategies in E. coli have included expressing native transhydrogenase and NAD kinase genes to boost the NADPH supply. rsc.org Such approaches could potentially be adapted to enhance the production of this compound derivatives.

Enzymatic Synthesis of Chiral Intermediates

The enzymatic synthesis of chiral intermediates offers a powerful alternative to chemical methods, providing high selectivity under mild conditions. nih.gov This is particularly relevant for the pharmaceutical industry, where enantiomerically pure compounds are often required. nih.gov

Stereoselective Biotransformations for Pharmaceutical Precursors

Enzymes are exquisite catalysts for producing single-enantiomer pharmaceutical intermediates. bioline.org.brresearchgate.net Their high regio- and enantioselectivity often obviate the need for complex protection and deprotection steps common in chemical synthesis. nih.gov

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are key enzymes in the synthesis of chiral alcohols from prochiral ketones. tudelft.nlfrontiersin.org These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group. tudelft.nl The stereochemical outcome of the reduction depends on the specific enzyme used, with different enzymes exhibiting preferences for producing either the (R)- or (S)-alcohol. frontiersin.org

ADHs from various microbial sources, including Lactobacillus species like L. kefir and L. brevis, have been extensively studied and applied in the synthesis of chiral hexanoate (B1226103) derivatives. researchgate.netnih.gov For example, an ADH from Lactobacillus brevis has been used to produce enantiopure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. researchgate.net Protein engineering has been employed to improve the activity and stability of these enzymes. A mutant ADH from Lactobacillus kefir showed a 42-fold improvement in specific activity for the synthesis of this same compound compared to the wild-type enzyme. nih.gov

Carbonyl reductases also play a crucial role. rsc.orgresearchgate.net They are utilized in the stereoselective reduction of diketoesters to produce dihydroxy esters with high diastereomeric and enantiomeric excess. researchgate.net For instance, a carbonyl reductase from Gluconobacter oxydans has been used for the stereoselective reduction of various substituted acetophenones, yielding valuable chiral alcohols. rsc.org

A prominent example of the application of these enzymatic methods is the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This compound is a valuable chiral building block for the synthesis of cholesterol-lowering drugs, including atorvastatin (B1662188) and rosuvastatin. researchgate.netnih.gov

The synthesis is typically achieved through the asymmetric reduction of the prochiral diketone, tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.netnih.gov Alcohol dehydrogenases from Lactobacillus brevis and Lactobacillus kefir are among the few enzymes known to effectively catalyze this reduction to the desired (S)-enantiomer. researchgate.netnih.gov

Significant research has focused on optimizing this biotransformation. This includes the use of whole-cell biocatalysts, such as recombinant E. coli or Lactobacillus species, which can simplify the process and facilitate cofactor regeneration. nih.govresearchgate.net Process parameters like pH, temperature, and substrate feeding strategies have been optimized to maximize yield and enantiomeric excess. nih.govresearchgate.net For instance, using whole cells of L. kefir in an optimized fed-batch process significantly improved the final product concentration and yield for the synthesis of a related dihydroxyhexanoate. researchgate.net Through enzyme engineering, a mutant L. kefir ADH expressed in E. coli achieved a 94% yield and 99.5% enantiomeric excess for tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate at a substrate concentration of 100 g/L. nih.gov

The subsequent reduction of the β-keto group in tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate can also be achieved enzymatically to produce the corresponding (3R,5S)-dihydroxyhexanoate, another key statin intermediate. nih.govresearchgate.net This step is often catalyzed by a carbonyl reductase, again highlighting the power of enzymes to control stereochemistry at multiple chiral centers. nih.gov

Table of Research Findings on the Biotechnological Production of this compound Derivatives

| Product | Enzyme/Microorganism | Host | Key Strategy | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|---|

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Mutant Alcohol Dehydrogenase | E. coli | Fed-batch strategy | 100 g/L | 94% | 99.5% | nih.gov |

| tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Carbonyl Reductase and Glucose Dehydrogenase | E. coli | Substrate fed-batch | 400 g/L | 98.5% | >99.0% | nih.gov |

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Alcohol Dehydrogenase | Lactobacillus brevis | Whole-cell biotransformation | Not specified | 72% | Enantiopure | researchgate.net |

| tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate | Lactobacillus kefir | Lactobacillus kefir | Optimized fed-batch | 120 mM | 79% | Not specified | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate |

| tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |

| tert-butyl 6-chloro-3,5-dioxohexanoate |

| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) |

| NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) |

| Ethyl (S)-4-chloro-3-hydroxybutyric acid |

| 3-Hydroxypropionic acid (3-HP) |

| Glucose |

| Formate |

| Atorvastatin |

Chemoenzymatic Approaches in Organic Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. This approach is particularly valuable for creating complex chiral molecules. Enantiomerically pure esters of 3-hydroxy-5-oxohexanoic acid are recognized as important intermediates, especially in the synthesis of the side chains for statins, a class of cholesterol-lowering drugs. researchgate.net The challenge in purely chemical synthesis often lies in controlling stereochemistry, but chemoenzymatic routes offer a powerful solution.

A key strategy involves the selective enzymatic reduction of a related precursor, a δ-ketal β-keto ester, to achieve high optical purity. researchgate.net For instance, the hydrogenation of 3,5-dioxoesters can be catalyzed by specific ruthenium complexes to produce methyl (R)-3-hydroxy-5-oxohexanoate as the primary product with high yield and enantiomeric excess up to 78%. researchgate.net This demonstrates the power of combining metal-based chemical catalysis with the potential for enzymatic transformations to create specific stereoisomers. Researchers have successfully developed stereoselective chemoenzymatic methods to synthesize all four stereoisomers of related compounds like tert-butyl 6-chloro-3,5-dihydroxyhexanoate, where the key step is a highly regio- and enantioselective reduction of a dioxo-precursor using biocatalysts. researchgate.net Such methods highlight the utility of this compound derivatives as versatile building blocks in synthetic organic chemistry. solubilityofthings.com

Role in Polyhydroxyalkanoates (PHAs) Biosynthesis

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by numerous microorganisms as intracellular carbon and energy storage materials. rsc.orgecorfan.org These biopolymers have gained significant attention as sustainable alternatives to conventional plastics. rsc.org The properties of PHAs, ranging from rigid thermoplastics to flexible elastomers, are determined by the chemical structure of their constituent monomer units. portlandpress.comrsc.org

While the most common PHAs are composed of short-chain-length monomers like 3-hydroxybutyrate, a vast diversity of over 150 different hydroxyalkanoic acids have been identified as potential PHA monomers. rsc.orgrsc.org this compound (HOH) is one such "unusual" or functionalized monomer that can be incorporated into the PHA backbone. rsc.orgacs.org Its inclusion introduces a ketone functional group into the polyester (B1180765) side chain, which can alter the material's properties and provide a site for subsequent chemical modification. acs.orgresearchgate.net

Incorporation as Monomer Units in Functionalized Copolyesters

The introduction of functional groups into the side chains of PHAs is a key strategy for designing polymers with tailored properties. acs.org this compound (HOH) can be incorporated as a comonomer alongside other hydroxyalkanoates to create functionalized copolyesters. acs.org

In a notable study, a novel copolyester containing HOH units was produced at a pilot scale. acs.org The resulting polymer, a copolymer of 3-hydroxy-7-oxooctanoate (HOO), this compound (HOH), 3-hydroxyoctanoate (B1259324) (HO), and 3-hydroxyhexanoate (B1247844) (HH), was characterized to understand the impact of the keto-functionalized monomers. acs.org The incorporation of these oxo-functional groups led to significant changes in the polymer's physical properties compared to a standard medium-chain-length PHA derived from octane (B31449). acs.org Specifically, the melting temperature (Tm) decreased, and the weight-average molecular weight (Mw) increased. acs.org

Detailed analysis confirmed that the HOH monomer was present in the copolyester, albeit in smaller quantities compared to other units. acs.org The presence of the ketone group was verified through nuclear magnetic resonance (NMR) spectroscopy, confirming it resulted from metabolic activity rather than contamination from starting materials. acs.org

| Monomer Unit | Molar Percentage (mol %) | Physical Property | Value |

|---|---|---|---|

| 3-hydroxyoctanoate (HO) | Total Oxo Monomers: 10.3% | Melting Temperature (Tm) | 48 °C |

| 3-hydroxyhexanoate (HH) | Weight-Average Molecular Weight (Mw) | 230-300 kg/mol | |

| 3-hydroxy-7-oxooctanoate (HOO) | PHA Content (% of cell dry weight) | Not specified in detail for this specific polymer | |

| This compound (HOH) | Total PHA Yield | 26 g (from 24 L fermentation) |

Microbial Systems for PHA Production (e.g., Pseudomonas oleovorans)

The bacterium Pseudomonas oleovorans is a versatile and widely studied microorganism known for its ability to produce medium-chain-length (mcl) PHAs. ecorfan.orgresearchgate.net Mcl-PHAs are typically composed of monomers with 6 to 14 carbon atoms and exhibit elastomeric properties. portlandpress.comrsc.org P. oleovorans can utilize a variety of carbon sources, including alkanes and alkanoates, to synthesize these polymers. researchgate.netresearchgate.net

To produce copolyesters containing this compound, specialized fermentation strategies are employed. acs.org Researchers have successfully used P. oleovorans in two-liquid-phase fed-batch processes. acs.org In this setup, the cultivation starts with a growth phase using a primary carbon source like octane. acs.org Subsequently, polyester accumulation is induced by creating nutrient-limiting conditions, typically nitrogen starvation, and introducing a mixture of substrates. ecorfan.orgacs.org For the production of the HOH-containing copolyester, a mixture of 2-octanone (B155638) and octane was used as the carbon source during the accumulation phase. acs.org This strategy led to the successful biosynthesis and isolation of the functionalized PHA, demonstrating the metabolic capability of P. oleovorans to convert these precursors into the desired monomers and polymerize them. acs.org

Advanced Research Methodologies for 3 Hydroxy 5 Oxohexanoate Studies

Spectrophotometric and Coupled Enzyme Assays for Kinetic Analysis

Spectrophotometric assays are fundamental for determining the kinetic parameters of enzymes involved in 3-hydroxy-5-oxohexanoate metabolism. portlandpress.comcreative-enzymes.com These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds, allowing for the calculation of reaction rates. creative-enzymes.com

A common application is in the study of (S)-3-hydroxy-5-oxohexanoate dehydrogenase (TfD), an enzyme that catalyzes the oxidation of (S)-3-hydroxy-5-oxohexanoate to 3-keto-5-oxohexanoate (triacetate). nih.govasm.org The activity of this enzyme can be monitored by tracking the consumption or production of NAD(P)H, which absorbs light at 340 nm. nih.govnih.gov For instance, in the forward reaction, the reduction of NAD(P)⁺ to NAD(P)H leads to an increase in absorbance at 340 nm, while the reverse reaction shows a decrease. nih.gov This principle has been used to determine the kinetic parameters of CsTfD from Clostridium scatologenes, revealing its preference for NADH over NADPH. nih.gov

Coupled enzyme assays are employed when the primary reaction of interest does not produce a readily detectable change in absorbance. uni-konstanz.deresearchgate.net In this approach, the product of the first reaction serves as the substrate for a second, "coupling" enzyme that does produce a measurable signal. For example, to assay the activity of enzymes that produce this compound, (S)-3-hydroxy-5-oxohexanoate dehydrogenase can be used as the coupling enzyme to monitor the subsequent oxidation of the product and the concomitant change in NAD(P)H concentration. asm.orgresearchgate.net This technique has been instrumental in characterizing the activity of dihydrophloroglucinol (B1214295) cyclohydrolase (DPGC), which produces (S)-3-hydroxy-5-oxohexanoate from dihydrophloroglucinol. portlandpress.comasm.org

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | Source Organism | Reference |

|---|---|---|---|---|---|

| (S)-3-hydroxy-5-oxohexanoate dehydrogenase (CsTfD) | Triacetate | 78.5 - 395.0 | 0.55 | Clostridium scatologenes | nih.gov |

| Dihydrophloroglucinol cyclohydrolase (RgDPGC) | Dihydrophloroglucinol | 0.53 ± 0.07 | 0.28 ± 0.06 | Rubrivivax gelatinosus | portlandpress.com |

Chromatographic and Mass Spectrometric Techniques for Pathway Elucidation

Chromatography and mass spectrometry are indispensable tools for identifying and quantifying metabolites, including this compound, within complex biological mixtures. These techniques are central to elucidating metabolic pathways.

High-Resolution LC-UV/MS for Metabolite Identification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and high-resolution mass spectrometry (HRMS) is a powerful combination for separating and identifying metabolites. portlandpress.comnih.gov HPLC separates compounds based on their physicochemical properties, and the UV detector provides initial detection. americanpharmaceuticalreview.com The eluent then enters the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of elemental composition and confident identification of compounds. leeder-analytical.com

This technique has been crucial in confirming the formation of this compound in enzymatic assays. portlandpress.comnih.gov For example, high-resolution LC-MS was used to verify the production of (S)-3-hydroxy-5-oxohexanoate (with a measured m/z of 145.0501) from the reaction catalyzed by dihydrophloroglucinol cyclohydrolase (DPGC). portlandpress.com Similarly, LC-MS has been used to track the disappearance of substrates and the appearance of products in reconstituted metabolic pathways, providing direct evidence for the proposed sequence of reactions. researchgate.net For instance, in studies of phloroglucinol (B13840) degradation, LC-MS confirmed the conversion of phloretin (B1677691) to phloroglucinol and phloretic acid. portlandpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites in a sample. nih.gov It is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. nih.gov Proton (¹H) NMR is most commonly used in metabolomics due to the high abundance and sensitivity of protons. nih.gov

In the context of this compound research, NMR can be used to identify and quantify this and other related metabolites in complex mixtures, such as cell extracts or culture supernatants. researchgate.net While not as sensitive as mass spectrometry, NMR is highly quantitative and can provide unambiguous structural elucidation of unknown compounds. nih.gov Multidimensional NMR techniques can further resolve complex spectra and establish connectivity between atoms within a molecule. nih.gov

Bioinformatics and Comparative Genomics for Pathway Discovery

Bioinformatics and comparative genomics have become essential for discovering new metabolic pathways and identifying the genes that encode the enzymes involved. nih.govbeilstein-institut.de By comparing the genomes of different organisms, researchers can identify gene clusters that are conserved across species known to perform a particular metabolic function. cd-genomics.com

This approach has been successfully applied to the study of phloroglucinol degradation, where this compound is a key intermediate. researchgate.netnih.gov Bioinformatic analysis of bacterial genomes led to the identification of a gene cluster in Clostridium scatologenes that encodes the enzymes for phloroglucinol degradation, including (S)-3-hydroxy-5-oxohexanoate dehydrogenase. researchgate.net These analyses often involve searching for genes with sequence similarity to known enzymes and looking for their co-localization on the chromosome, which often indicates a functional relationship. beilstein-institut.de This "guilt-by-association" principle is a powerful tool for generating hypotheses that can then be tested experimentally. nih.gov

| Tool/Approach | Application | Example Finding | Reference |

|---|---|---|---|

| Comparative Genomics | Identification of conserved gene clusters for metabolic pathways. | Discovery of the phloroglucinol degradation gene cluster in Clostridium scatologenes. | researchgate.net |

| Sequence Homology Searches (e.g., BLAST) | Identifying genes encoding enzymes with specific functions based on sequence similarity. | Identifying homologs of dihydrophloroglucinol cyclohydrolase and (S)-3-hydroxy-5-oxohexanoate dehydrogenase in diverse bacteria. | researchgate.netnih.gov |

In Vivo and In Vitro Experimental Model Systems

Both in vivo and in vitro model systems are critical for studying the metabolism of this compound and validating the function of the identified pathways.

In vitro studies involve the use of purified enzymes or cell-free extracts to reconstitute metabolic pathways in a controlled environment. cambridge.orgcambridge.org This allows for the detailed characterization of individual enzymatic reactions and the confirmation of the proposed steps in a pathway. nih.gov For example, the entire phloroglucinol degradation pathway has been reconstituted in vitro using purified recombinant enzymes, demonstrating the conversion of phloroglucinol to downstream metabolites. asm.org

In vivo studies utilize whole organisms, such as bacteria or more complex models, to investigate metabolic processes in a living system. cambridge.org This can involve growing bacteria on specific substrates and analyzing the metabolites they produce, or creating genetically modified organisms to study the effect of gene knockouts. nih.gov For instance, recombinant expression of the genes for phloroglucinol degradation in E. coli enabled the conversion of phloroglucinol to acetone, providing strong evidence for the functionality of the identified pathway in vivo. asm.orgresearchgate.net Studies with gut microorganisms like Eubacterium oxidoreducens have also demonstrated the conversion of pyrogallol (B1678534) to dihydrophloroglucinol and this compound, highlighting the relevance of this pathway in the gut microbiome. cambridge.org

Future Research Trajectories and Unanswered Questions

Elucidating Novel Metabolic Roles and Regulatory Mechanisms

While 3-hydroxy-5-oxohexanoate is recognized as a crucial intermediate in the anaerobic degradation of aromatic compounds like phloroglucinol (B13840) and gallate by various bacteria, significant questions about its metabolic significance and regulation remain. asm.orgasm.orgportlandpress.com Future investigations will focus on identifying and characterizing novel metabolic pathways where this compound plays a role. For instance, its involvement in the degradation of other polyphenols and its potential as a metabolic marker in different organisms, including mammals, are areas ripe for exploration. nih.govresearchgate.net

A key area of inquiry will be the intricate regulatory networks that govern the metabolic flux through pathways involving this compound. Understanding how organisms control the expression and activity of enzymes that produce and consume this intermediate is crucial. This includes studying the role of transcription factors, allosteric regulation, and the influence of other cellular metabolites on the pathway's efficiency. Recent studies have begun to shed light on the gene clusters responsible for phloroglucinol degradation, but a comprehensive picture of their regulation is still emerging. asm.orgportlandpress.comnih.gov

Engineering Advanced Biocatalysts for Improved Stereoselectivity and Efficiency

The synthesis of specific stereoisomers of this compound and its derivatives is critical for their application as chiral building blocks in the pharmaceutical industry, particularly for the production of statins. researchgate.netgoogle.comgoogle.comresearchgate.net Current research efforts are heavily invested in the development of advanced biocatalysts, primarily ketoreductases and alcohol dehydrogenases, with enhanced stereoselectivity and catalytic efficiency. google.comrsc.orglookchem.com

Directed evolution and rational protein design are powerful tools being employed to create mutant enzymes with superior properties. researchgate.netnih.gov For example, researchers have successfully engineered ketoreductases with significantly improved activity and stereoselectivity for the reduction of precursors to (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate, a key intermediate for rosuvastatin. researchgate.netnih.gov Future work will aim to further optimize these enzymes for industrial applications, focusing on factors like substrate tolerance, stability under process conditions, and the reduction of product inhibition. google.com The exploration of novel enzymes from diverse microbial sources also continues to be a promising avenue for discovering biocatalysts with unique and desirable characteristics. mdpi.com

Expanding Biotechnological Applications and Industrial Scalability

The primary biotechnological application of this compound derivatives lies in their role as precursors for high-value pharmaceuticals. researchgate.netnih.gov The development of robust and economically viable biocatalytic processes for their synthesis is a major goal. This involves optimizing reaction conditions, including pH, temperature, and substrate concentration, to maximize yield and productivity. nih.govresearchgate.net

A significant challenge in biocatalytic processes is the requirement for expensive cofactors like NADPH. researchgate.netnih.gov To address this, researchers are developing efficient cofactor regeneration systems, often by co-expressing a second enzyme, such as glucose dehydrogenase, alongside the primary ketoreductase. researchgate.netnih.gov Future research will focus on creating self-sustaining whole-cell biocatalysts and exploring alternative, cost-effective cofactor regeneration strategies. researchgate.netrsc.org Furthermore, the industrial scalability of these processes is a critical consideration, requiring the development of high-cell-density fermentation techniques and efficient downstream processing methods to ensure commercial feasibility. nih.govnih.gov Beyond pharmaceuticals, the potential use of this compound as a monomer for the production of novel polyhydroxyalkanoates (PHAs) with unique properties is an emerging area of interest. acs.org

Systems Biology Approaches to Comprehending Global Metabolic Regulation and Interactions

This systemic view will be crucial for understanding the metabolic adaptations of organisms to different environmental conditions and for identifying potential targets for metabolic engineering. csic.esbiorxiv.org For example, understanding the interplay between the phloroglucinol degradation pathway and central carbon metabolism will be key to optimizing the production of this compound-derived compounds in microbial cell factories. csic.es As our ability to collect and analyze large-scale biological data improves, systems biology will undoubtedly play a pivotal role in unraveling the complex web of interactions surrounding this important metabolite.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying 3-Hydroxy-5-oxohexanoate in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection. Sample preparation should involve acidification (to stabilize keto groups) and derivatization (e.g., silylation for GC-MS). Validate with spiked controls to account for matrix effects .

- Data Consideration : Cross-reference retention times and spectral data with synthetic standards. Quantify via calibration curves adjusted for recovery rates.

Q. How is this compound synthesized in anaerobic microbial systems?

- Experimental Design : Culture Eubacterium oxidoreducens or similar gallate-degrading bacteria under anaerobic conditions with phloroglucinol as a substrate. Monitor metabolite accumulation via time-course sampling and enzymatic assays for dihydrophloroglucinol hydrolase activity .

- Key Metrics : Measure enzyme kinetics (e.g., Km and Vmax) and correlate with intracellular NADP+/NADPH ratios to assess redox coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use impermeable nitrile gloves, sealed goggles, and lab coats. Store in a ventilated, temperature-controlled environment (4°C, inert atmosphere) to prevent degradation. Refer to safety data sheets (SDS) for incompatibility warnings (e.g., avoid strong oxidizers) .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in metabolic pathways arise, and how can they be resolved?

- Analysis Framework : Compare experimental conditions across studies (e.g., bacterial strains, substrate concentrations, or pH). For example, Eubacterium oxidoreducens prioritizes gallate degradation, while ruminal microbiota in sheep may shunt intermediates toward alternate pathways .

- Resolution Strategy : Conduct isotopic tracing (e.g., ¹³C-labeled phloroglucinol) to map carbon flux and validate via knock-out mutants lacking dihydrophloroglucinol hydrolase .

Q. What methodological challenges exist in isolating this compound from complex microbial consortia?

- Technical Hurdles : Co-elution with structurally similar metabolites (e.g., 3-hydroxyhexanoate derivatives) during chromatography.

- Solutions : Optimize mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and employ tandem MS/MS for selective ion fragmentation. Confirm purity via nuclear magnetic resonance (NMR) .

Q. How can researchers design experiments to elucidate the enzyme-substrate interactions of dihydrophloroglucinol hydrolase?

- Experimental Approach :

Enzyme Purification : Use affinity chromatography with His-tagged recombinant enzyme expressed in E. coli.

Activity Assays : Monitor this compound formation via NADPH depletion (spectrophotometric absorbance at 340 nm).

Structural Studies : Perform X-ray crystallography or cryo-EM to resolve active-site conformations during substrate binding .

Q. What systematic review strategies are effective for synthesizing fragmented data on this compound’s ecological roles?

- Methodology : Conduct a scoping review using databases like PubMed and Web of Science. Filter studies by keywords (e.g., “anaerobic degradation,” “phloroglucinol metabolites”) and categorize findings by microbial taxa, pathways, and environmental niches. Use PRISMA guidelines to address publication bias .

- Data Integration : Map contradictions (e.g., conflicting degradation rates) to methodological variables like incubation temperature or electron donor availability .

Tables for Key Data Synthesis

| Enzyme | Substrate | Product | Optimal pH | Reference |

|---|---|---|---|---|

| Dihydrophloroglucinol hydrolase | Dihydrophloroglucinol | This compound | 7.2–7.5 | Krumholz et al. (1987) |

| Phloroglucinol reductase | Phloroglucinol | Dihydrophloroglucinol | 6.8–7.0 | Brune and Schink (1992) |

| Analytical Method | Limit of Detection (LOD) | Recovery Rate | Key Interferents |

|---|---|---|---|

| GC-MS | 0.1 µM | 85–92% | Hexanoic acid derivatives |

| HPLC-UV | 0.5 µM | 78–88% | Phenolic compounds |

Critical Considerations for Researchers

- Data Gaps : Limited structural data on enzymes involved in this compound metabolism necessitates molecular dynamics simulations or homology modeling.

- Ethnographic Methods : For ecological studies, combine metagenomics with stable isotope probing (SIP) to link microbial taxa to degradation activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.